

# Pharmacokinetics and Bioavailability of T-1105: An In-depth Technical Guide

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## Compound of Interest

Compound Name: T-1105

Cat. No.: B1682577

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## Introduction

**T-1105**, a pyrazinecarboxamide derivative, is a novel antiviral agent that has demonstrated broad-spectrum activity against various RNA viruses. It is a structural analogue of Favipiravir (T-705), from which it differs by the absence of a fluorine atom at the 6th position of the pyrazine ring.[1][2] **T-1105** was discovered by Toyama Chemical Co., Ltd. (now part of FUJIFILM Corporation) during a screening for anti-influenza virus compounds.[3] Like its fluorinated counterpart, **T-1105** is a prodrug that requires intracellular conversion to its active form, **T-1105-ribofuranosyl-5'-triphosphate (T-1105-RTP)**, to exert its antiviral effect.[2][4] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[2]

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of **T-1105**, drawing from available preclinical data. Due to the limited amount of publicly accessible quantitative pharmacokinetic data for **T-1105**, this guide also includes comparative information on its well-studied analogue, T-705, to provide a relevant context for researchers.

## Pharmacokinetics

The study of **T-1105**'s pharmacokinetics is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which collectively determine its therapeutic efficacy

and safety. While comprehensive clinical pharmacokinetic data for **T-1105** is not yet available in the public domain, preclinical studies, particularly in a porcine model, have provided initial insights into its in vivo behavior.

## Data Presentation

Due to the scarcity of published quantitative pharmacokinetic parameters for **T-1105**, a detailed comparative table with its analogue, T-705, is not feasible. However, the available qualitative and semi-quantitative data from a key preclinical study are summarized below.

Table 1: Summary of In Vivo Pharmacokinetic Data for **T-1105** in a Porcine Model

Parameter	Finding	Species	Dosing Regimen	Study Context	Source
Oral Bioavailability	Implied to be significant. T-1105 was orally administered and resulted in plasma concentrations sufficient to exert a potent antiviral effect, as evidenced by the complete protection of pigs from Foot-and-Mouth Disease Virus (FMDV) infection and the absence of viremia.	Pig	200 mg/kg, twice daily for 6 days	Efficacy study against FMDV	<a href="#">[4]</a>
Plasma Concentration	Maintained at high levels, exceeding the in vitro antiviral concentrations required to inhibit FMDV.	Pig	200 mg/kg, twice daily for 6 days	Efficacy study against FMDV	<a href="#">[4]</a>

Note: Specific quantitative values for C<sub>max</sub> (maximum plasma concentration), T<sub>max</sub> (time to reach C<sub>max</sub>), AUC (area under the concentration-time curve), and elimination half-life for **T-1105** are not available in the cited literature.

## Bioavailability

The oral bioavailability of a drug is a critical determinant of its clinical utility. The available evidence strongly suggests that **T-1105** possesses good oral bioavailability. In a study involving pigs challenged with FMDV, oral administration of **T-1105** provided complete protection against the disease.<sup>[4]</sup> The absence of detectable infectious virus and viral genetic material in the serum of treated animals indicates that **T-1105** was absorbed into the systemic circulation to an extent sufficient to exert a robust antiviral effect.<sup>[4]</sup>

## Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of **T-1105** are limited in publicly accessible literature. However, the methodology from the key in vivo efficacy study in pigs provides a framework for understanding how its oral bioavailability and antiviral activity were assessed.

## In Vivo Efficacy and Oral Bioavailability Assessment in a Porcine Model for FMDV

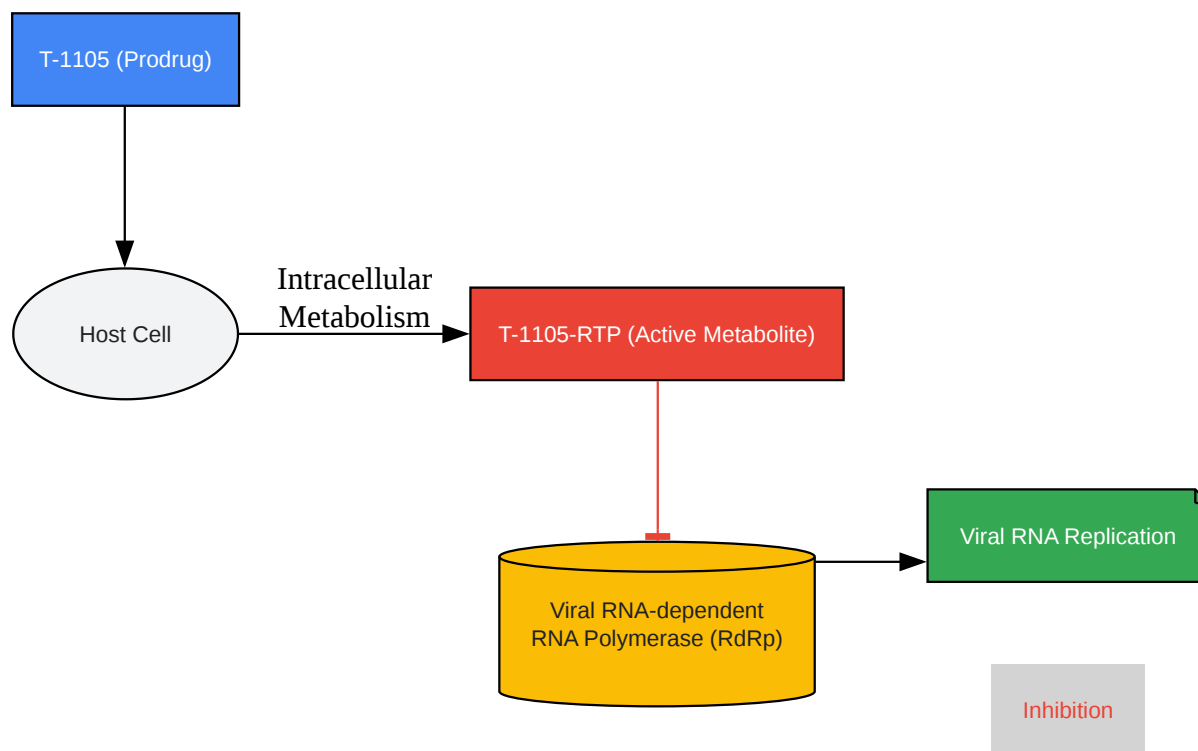
- Animal Model: Domestic pigs.<sup>[4]</sup>
- Virus Challenge: Inoculation with a porcinophilic FMDV serotype O, topotype CATHAY.<sup>[4]</sup>
- Drug Formulation and Administration: **T-1105** was administered orally.<sup>[4]</sup>
- Dosing Regimen: 200 mg/kg of body weight, administered twice daily for 6 days. The first dose was given either 1 hour before or 6 hours after virus inoculation.<sup>[4]</sup>
- Sample Collection: Serum, oral and nasal discharges, and tissues were collected 48 hours after virus inoculation.<sup>[4]</sup>
- Analytical Methods:

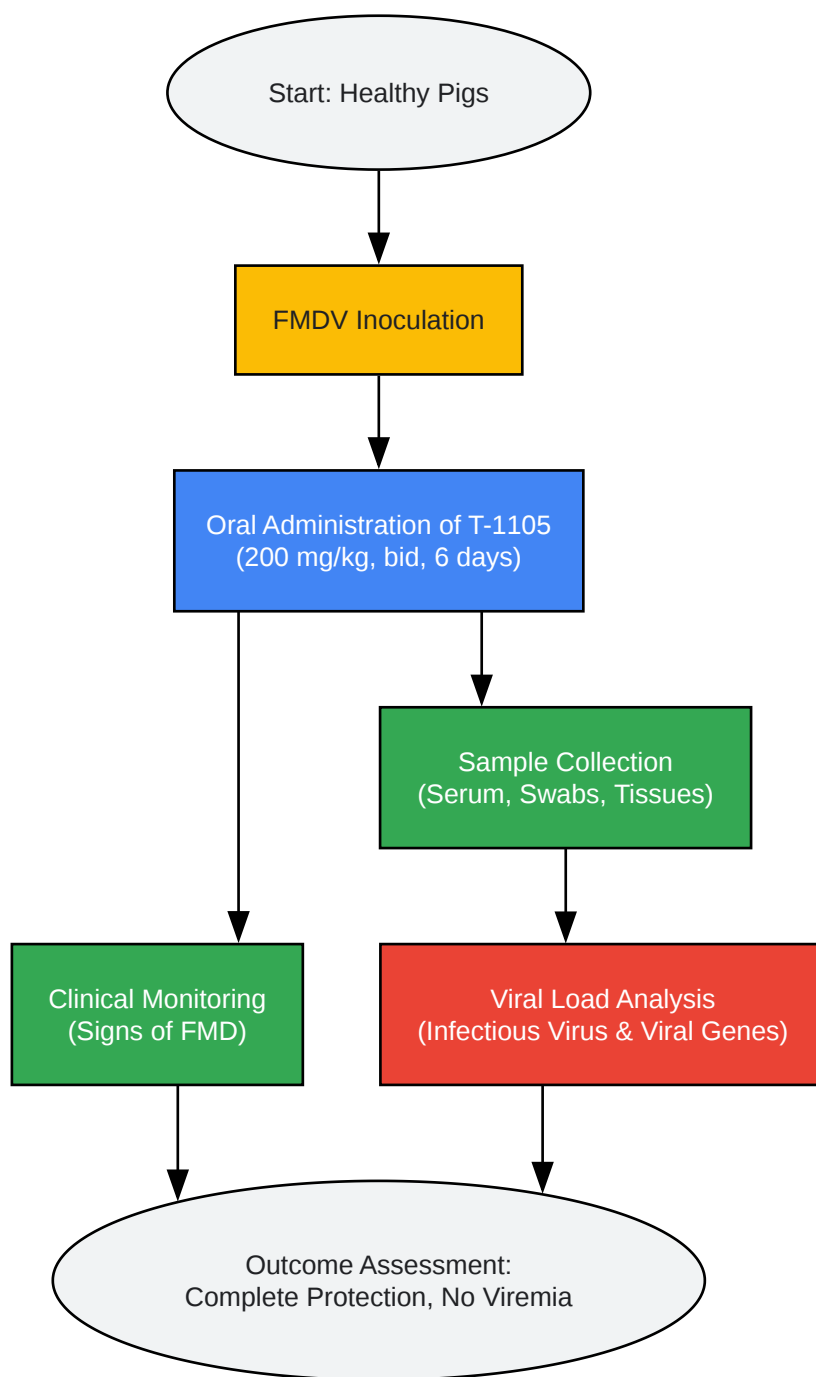
- Viral Load Assessment: Detection of infectious FMDV and FMDV-specific genes in collected samples.[\[4\]](#)
- Clinical Assessment: Monitoring for clinical signs of FMD.[\[4\]](#)

## Mandatory Visualization

### Signaling Pathways and Experimental Workflows

The mechanism of action of **T-1105** involves its intracellular conversion to an active form that inhibits the viral RNA polymerase. The experimental workflow for the in vivo pig study demonstrates the process of evaluating its oral efficacy.





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